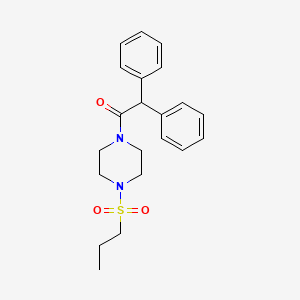![molecular formula C18H19ClN2O4S B3468453 1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B3468453.png)
1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Overview
Description
1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine, also known as CBP-307, is a novel small molecule that has gained significant attention in recent years due to its potential therapeutic applications. It is a piperazine derivative that has been synthesized through a multi-step process and has shown promising results in preclinical studies.
Mechanism of Action
The exact mechanism of action of 1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is not fully understood. However, it is believed to exert its effects through the inhibition of specific signaling pathways such as the Wnt/β-catenin pathway and the adipogenic pathway. These pathways play crucial roles in various physiological processes, and the inhibition of these pathways could potentially lead to the development of new therapeutic agents.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer, this compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In diabetes and obesity, this compound has been shown to inhibit adipogenesis and reduce body weight gain in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is its potential as a novel therapeutic agent for various diseases. Its multi-targeted approach and ability to inhibit specific signaling pathways make it an attractive candidate for drug development. However, one of the limitations of this compound is its limited availability and high cost, which could potentially hinder its widespread use in research.
Future Directions
There are several future directions for research on 1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties and efficacy. Another area of interest is the investigation of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other diseases.
Conclusion:
In conclusion, this compound is a novel small molecule that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, diabetes, and obesity. Its multi-targeted approach and ability to inhibit specific signaling pathways make it an attractive candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential applications in other diseases.
Scientific Research Applications
1-(2-chlorobenzoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and obesity. In cancer, this compound has shown promising results as a potential inhibitor of the Wnt/β-catenin signaling pathway, which is known to play a crucial role in cancer progression. In diabetes and obesity, this compound has been shown to have an inhibitory effect on adipogenesis, which could potentially lead to the development of new anti-obesity and anti-diabetic drugs.
properties
IUPAC Name |
(2-chlorophenyl)-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-14-6-8-15(9-7-14)26(23,24)21-12-10-20(11-13-21)18(22)16-4-2-3-5-17(16)19/h2-9H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWFVBEJNTVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-chlorophenoxy)acetyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B3468386.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-methoxybenzoyl)piperazine](/img/structure/B3468393.png)
![N-(4-{[4-(3-fluorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468408.png)
![N-[4-({4-[2-(4-methoxyphenoxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468413.png)
![N-{4-[(4-isonicotinoyl-1-piperazinyl)sulfonyl]phenyl}acetamide](/img/structure/B3468418.png)
![N-[4-({4-[2-(4-biphenylyloxy)acetyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B3468432.png)
![N-(4-{[4-(3-chlorobenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468433.png)
![N-(4-{[4-(2-methoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468440.png)
![N-(4-{[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B3468441.png)


![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3468457.png)

![ethyl 4-[4-(phenylsulfonyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B3468467.png)